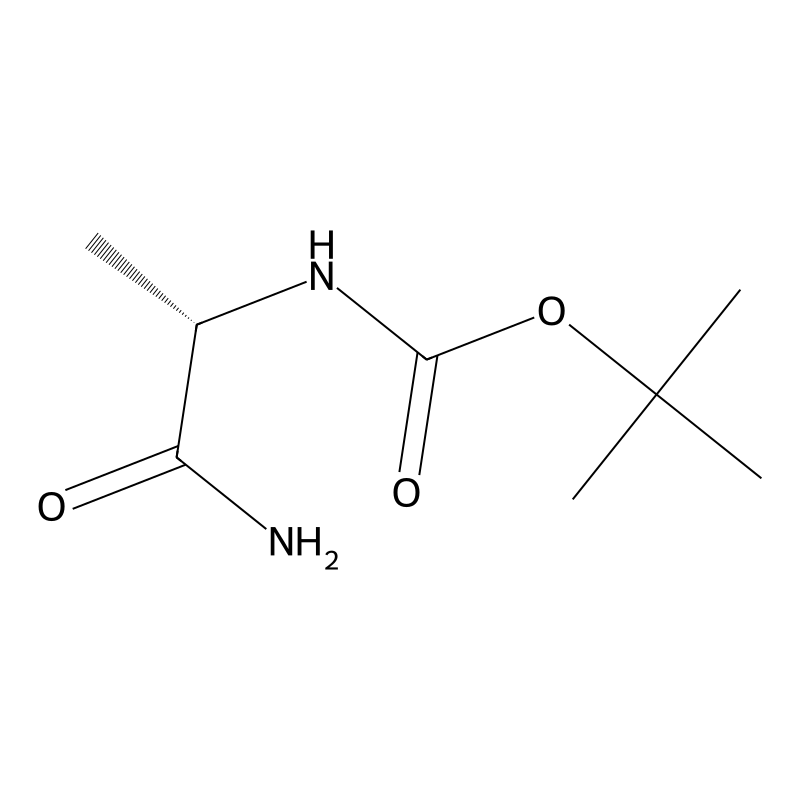Boc-Ala-NH2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Building Block for Peptide Synthesis
Boc-Ala-NH2 serves as a vital building block for the construction of peptides and peptidomimetics. Its significance lies in the presence of a Boc (tert-Butyloxycarbonyl) protecting group attached to the amino group (NH2) of the L-Alanine molecule. This protecting group shields the amino group, preventing it from reacting prematurely during peptide chain assembly.
Researchers employ specific coupling reagents to selectively connect the C-terminal carboxylic acid group of Boc-Ala-NH2 with the free amino group of another amino acid, forming a peptide bond. This process is repeated sequentially with various Boc-protected amino acids to build the desired peptide sequence. Subsequently, the Boc protecting group is removed under controlled conditions to yield the final unmasked peptide.
This approach allows for the controlled and stepwise construction of complex peptides with precise amino acid sequences, essential for various research applications [, ].
Research Applications in Drug Discovery
Boc-Ala-NH2 finds application in the discovery and development of novel drugs. Researchers utilize it to synthesize peptide-based drug candidates with specific therapeutic properties. These peptides can target various disease states by interacting with specific proteins or receptors in the body.
For instance, Boc-Ala-NH2 has been employed in the synthesis of peptide fragments corresponding to protein-protein interaction interfaces, aiding in the development of potential inhibitors for various diseases, including cancer and neurodegenerative disorders [].
Other Research Applications
Beyond peptide synthesis and drug discovery, Boc-Ala-NH2 finds use in other areas of scientific research:
- Chemical modification of proteins: Boc-Ala-NH2 can be used to introduce specific functional groups onto proteins, enabling researchers to study the influence of these modifications on protein function and interactions [].
- Study of protein folding and aggregation: Boc-Ala-NH2-containing peptides can be used to model protein folding and aggregation processes, providing insights into protein misfolding diseases like Alzheimer's and Parkinson's [].
Boc-Ala-NH2, or N-tert-butyloxycarbonyl-L-alanine, is a chemical compound widely utilized in organic chemistry as a protecting group for amines. The compound features a tert-butyloxycarbonyl (Boc) group attached to the amino acid L-alanine, providing stability and preventing unwanted reactions during synthetic procedures. Its molecular formula is C8H16N2O3, and it has a molecular weight of 188.23 g/mol. The Boc group is particularly valued for its ability to protect the amine functionality while allowing for selective reactions with other functional groups .
Boc-Ala-NH2 itself doesn't have a specific mechanism of action. Its primary function is as a building block for the construction of peptides and peptidomimetics. Once incorporated into a peptide, the specific action will depend on the sequence and structure of the final molecule. Peptides can play various roles in biological systems, acting as hormones, neurotransmitters, enzymes, or regulators of gene expression [].
- Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, yielding alanine amide .
- Coupling Reactions: This compound can engage in peptide coupling reactions with other amino acids or peptides, typically utilizing coupling agents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide .
- Substitution Reactions: The amide group can undergo nucleophilic substitution with various electrophiles, making it versatile in synthetic organic chemistry.
Boc-Ala-NH2 plays a significant role in biochemical pathways related to peptide synthesis. As a protective group for the amino function, it facilitates the selective reaction of different functional groups during peptide formation. This compound can modulate cellular processes such as signaling pathways and gene expression by introducing alanine residues into peptides, which may influence their structure and biological activity . Furthermore, it serves as a substrate for peptidases that cleave the Boc group, enabling the free amino group to participate in further bio
The synthesis of Boc-Ala-NH2 typically involves protecting the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is performed under either aqueous or anhydrous conditions in the presence of a base such as triethylamine or sodium hydroxide. This method is favored due to the stability of the Boc group towards most nucleophiles and bases .
In industrial settings, automated peptide synthesizers are employed to scale up production while optimizing reaction conditions to ensure high yield and purity of Boc-Ala-NH2.
Boc-Ala-NH2 is extensively used in organic synthesis, particularly in peptide synthesis. Its primary applications include:
- Peptide Synthesis: It serves as a key intermediate in the formation of peptides by providing a protected amino acid that can be coupled with other amino acids without interference from the amine functionality .
- Drug Development: The compound's role in synthesizing biologically active peptides makes it significant in pharmaceutical research and development.
- Bioconjugation: Boc-Ala-NH2 can be used in bioconjugation strategies to attach peptides to various biomolecules, enhancing their therapeutic potential .
Studies have shown that Boc-Ala-NH2 interacts with various enzymes and proteins involved in peptide bond formation. Its ability to modulate availability of free amino groups allows for post-translational modifications that influence protein function and cellular signaling pathways. Research into its interactions helps elucidate its role in biological systems and its potential therapeutic applications .
Boc-Ala-NH2 shares similarities with several other compounds that also serve as protecting groups or intermediates in organic synthesis. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-acetyl-L-alanine | Acetylated amino acid | Less stable than Boc protection; easier deprotection |
| Fmoc-L-alanine | Fluorenylmethyloxycarbonyl | Provides UV absorbance for monitoring reactions; more complex deprotection |
| Z-L-alanine | Benzyloxycarbonyl | Sensitive to hydrogenation; often used for different protective strategies |
Boc-Ala-NH2 stands out due to its robustness under various reaction conditions and ease of removal without affecting other functional groups, making it a preferred choice among chemists for protecting amines during synthesis .








